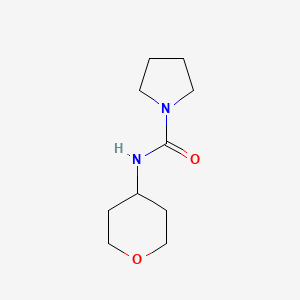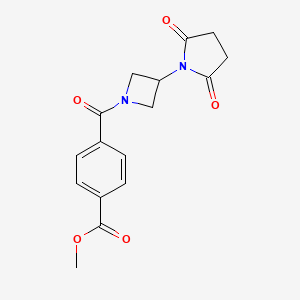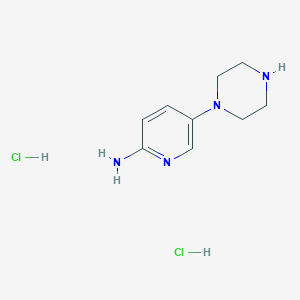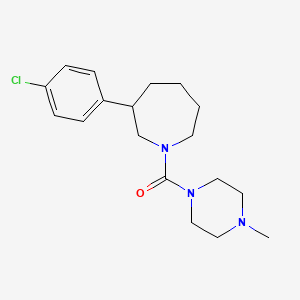
N-(tetrahydro-2H-pyran-4-yl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(tetrahydro-2H-pyran-4-yl)pyrrolidine-1-carboxamide, also known as THPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. THPPC belongs to the class of pyrrolidine derivatives and is synthesized through a multi-step process.
Scientific Research Applications
Heterocyclic Compounds and Their Applications
N-(tetrahydro-2H-pyran-4-yl)pyrrolidine-1-carboxamide is a nitrogen-containing heterocyclic compound, which places it among a broad class of molecules with significant biological activity. Heterocyclic compounds, such as pyrroles, pyridines, pyrollidins, piperidines, indoles, imidazoles, and pyrazines, are structural components of pharmaceuticals and agrochemicals due to their high biological activities. These compounds are utilized in various applications, including herbicides, insecticides, vitamins, pharmaceuticals, adhesives, flavors, fragrances, and pharmaceutical intermediates. For example, pyrazines are used in anti-tuberculosis drugs like pyrazinamide, while pyrrole is utilized in the production of electroconductive polymers like polypyrrole (Higasio & Shoji, 2001).
Catalysis and Ligand Complexation
The structural flexibility of this compound and related compounds enables their use in catalysis and ligand complexation. For instance, new pyridine carboxamide ligands have been synthesized from condensation reactions involving pyridine-2,6-dicarboxylic acid and heterocyclic amine or carboxylic acid precursors, leading to the formation of mono-, di-, tri-, and tetranuclear copper complexes. These complexes are significant for their potential applications in catalysis and material science, demonstrating the versatility of nitrogen-containing heterocyclic compounds in creating complex molecular architectures with metal ions (Jain et al., 2004).
Synthesis of Heterocyclic Libraries
The synthesis of heterocyclic libraries is another application area for this compound derivatives. A unified synthetic strategy has been developed for the assembly of four new heterocyclic libraries, demonstrating the compound's utility in generating structurally diverse pyrrolidinones or piperidinones. This approach highlights the role of such compounds in advancing the fields of medicinal chemistry and drug discovery by enabling rapid exploration of chemical space (Cui et al., 2012).
Antimicrobial Agents
Furthermore, this compound derivatives have been explored for their antimicrobial properties. For example, pyrrole tetraamides, which share a similar structural motif, have been investigated as potent antibacterials against resistant strains such as vancomycin-resistant Enterococci and methicillin-resistant Staphylococcus aureus. This underscores the potential of this compound and its derivatives in the development of new antimicrobial agents (Dyatkina et al., 2002).
properties
IUPAC Name |
N-(oxan-4-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-10(12-5-1-2-6-12)11-9-3-7-14-8-4-9/h9H,1-8H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONBMLRYZSRASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-[3,4-(methylenedioxy)phenyl]-5-oxovalerate](/img/structure/B2733219.png)
![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-imidazol-1-ylmethanone](/img/structure/B2733220.png)


![4-(4-methylphenyl)sulfanyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2733224.png)




![2-(4-fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2733236.png)

![N'-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2733239.png)